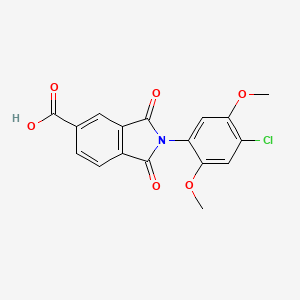
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine, also known as TBCPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in various applications. TBCPMA is a tertiary amine that is synthesized through a multistep process, which will be discussed in detail in The compound has shown promise in biochemical and physiological research due to its unique mechanism of action and effects on cellular processes. This paper will provide an overview of TBCPMA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine exerts its effects through a unique mechanism of action that involves the inhibition of calcium-permeable AMPA receptors and the protein kinase CK2. The compound selectively binds to the GluA2 subunit of AMPA receptors, which results in a reduction in calcium influx into the cell. This, in turn, leads to a decrease in synaptic transmission and plasticity. This compound also inhibits the activity of CK2, which is involved in various cellular processes, including cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of calcium-permeable AMPA receptors and the protein kinase CK2. The compound has been shown to reduce the amplitude of excitatory postsynaptic currents in neurons, which indicates a reduction in synaptic transmission. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2.
Avantages Et Limitations Des Expériences En Laboratoire
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has several advantages for use in lab experiments, including its selectivity for GluA2-containing AMPA receptors and its ability to inhibit the activity of CK2. However, the compound has limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine, including the development of more potent and selective analogs, the investigation of its effects on other cellular processes, and the exploration of its potential therapeutic applications in neurological and oncological diseases. Additionally, the use of this compound in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of (4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine involves a multistep process that starts with the reaction of tert-butylcyclohexanone with sodium hydride to form the corresponding enolate. The enolate is then reacted with 4-chloromethylpyridine to form the intermediate, which is subsequently reduced to this compound using sodium borohydride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
(4-tert-butylcyclohexyl)(4-pyridinylmethyl)amine has shown potential for use in various scientific research applications, including neuroscience and cancer research. In neuroscience, this compound has been used as a tool to study the role of calcium signaling in synaptic transmission. It has been shown to selectively inhibit the activity of calcium-permeable AMPA receptors, which play a crucial role in synaptic plasticity and learning and memory. This compound has also been used in cancer research due to its ability to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer and is involved in tumor growth and survival.
Propriétés
IUPAC Name |
4-tert-butyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,3)14-4-6-15(7-5-14)18-12-13-8-10-17-11-9-13/h8-11,14-15,18H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFPAYBSJFCLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)


![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)


![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)
![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-methylbenzamide](/img/structure/B5835086.png)
![2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5835094.png)


